

analytical standards for 2-Methyl-Celecoxib

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Methyl-Celecoxib

CAS No.: 170570-09-9

Cat. No.: B3109170

[Get Quote](#)

An In-Depth Guide to the Analytical Standards of **2-Methyl-Celecoxib**: Application Notes and Protocols

Abstract

This document provides a comprehensive technical guide on the analytical standards for **2-Methyl-Celecoxib**, a critical analog and potential impurity of the selective COX-2 inhibitor, Celecoxib.^[1] Intended for researchers, analytical scientists, and drug development professionals, this guide details the essential physicochemical properties and outlines robust protocols for the identification, characterization, and quantification of **2-Methyl-Celecoxib**. Methodologies covered include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, this guide emphasizes the principles of analytical method validation as stipulated by international guidelines to ensure data integrity, accuracy, and reliability in a quality control environment.

Introduction: The Imperative for a Well-Characterized Standard

Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[2][3] In the synthesis and stability testing of any active pharmaceutical ingredient (API) like Celecoxib, the identification and control of impurities are paramount to ensure safety and efficacy.[4] **2-Methyl-Celecoxib** is a known process-related impurity and isomer of Celecoxib, differing in the position of a methyl group on the phenyl ring attached to the pyrazole core.[5]

The availability of a highly purified and thoroughly characterized analytical standard of **2-Methyl-Celecoxib** is therefore not merely a regulatory requirement but a scientific necessity. It serves as the benchmark against which unknown peaks in a chromatogram are identified and quantified, enabling precise control over the impurity profile of Celecoxib drug substances and products. This guide provides the foundational analytical methodologies to properly utilize and validate this critical reference material.

Physicochemical Profile of 2-Methyl-Celecoxib

A definitive analytical standard begins with a well-documented set of physical and chemical properties. These data form the basis of the compound's identity.

Property	Value	Source
IUPAC Name	4-[5-(2,4-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide	[1][6]
Synonyms	2,4-Dimethyl Celecoxib Impurity, Celecoxib Related Compound C	[1][7]
CAS Number	170570-09-9	[6][8]
Molecular Formula	C ₁₈ H ₁₆ F ₃ N ₃ O ₂ S	[1][6][8]
Molecular Weight	395.4 g/mol	[1][6]
Appearance	Off-White to Beige Solid	[1][9]
Melting Point	128-132°C	[9]
Solubility	Slightly soluble in Chloroform and Methanol	[9]

Protocols for Structural Identification and Confirmation

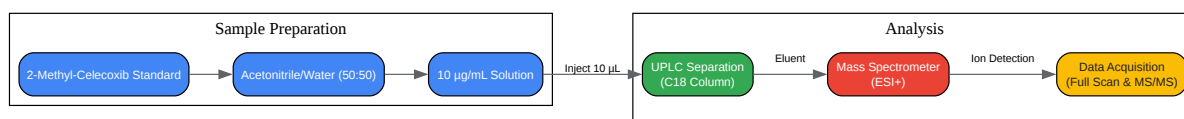
Confirming the identity of an analytical standard requires orthogonal analytical techniques that probe different aspects of the molecule's structure.

Mass Spectrometry (MS) for Molecular Weight Verification

Causality: Mass spectrometry is the gold standard for confirming the molecular weight of a compound. For **2-Methyl-Celecoxib**, it verifies the elemental composition (C₁₈H₁₆F₃N₃O₂S) and provides fragmentation patterns that can help distinguish it from its isomers. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing in-source fragmentation and providing a clear molecular ion.

Protocol: LC-MS/MS Analysis

- Standard Preparation: Prepare a 10 µg/mL solution of **2-Methyl-Celecoxib** in a 50:50 (v/v) mixture of acetonitrile and water.
- Chromatographic Separation:
 - Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3.5 µm).[10]
 - Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and acetonitrile (B) can be effective.
 - Flow Rate: 0.7 mL/min.[10]
 - Injection Volume: 10 µL.[10]
- Mass Spectrometer Conditions (Triple Quadrupole):
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Monitoring: Full scan mode (e.g., m/z 100-500) to identify the parent ion $[M+H]^+$ at approximately m/z 396.4.
 - Fragmentation Analysis (MS/MS): Select the parent ion (m/z 396.4) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Compare this pattern to that of Celecoxib to identify unique fragments.



[Click to download full resolution via product page](#)

Caption: LC-MS/MS workflow for **2-Methyl-Celecoxib** identification.

Nuclear Magnetic Resonance (NMR) for Definitive Structure

Causality: NMR spectroscopy provides the most definitive structural information, detailing the chemical environment of each proton and carbon atom. For **2-Methyl-Celecoxib**, ^1H NMR is crucial to confirm the presence and positions of the two methyl groups on the dimethylphenyl moiety, distinguishing it from Celecoxib (one methyl group) and other isomers.[5]

Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Methyl-Celecoxib** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube. DMSO-d_6 is often suitable for sulfonamides.[11]
- Instrument Setup:
 - Spectrometer: 400 MHz or higher for better resolution.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Data Acquisition: Acquire the ^1H NMR spectrum.
- Data Analysis:
 - Expected Signals: Look for two distinct singlet peaks in the aliphatic region (approx. 2.0-2.5 ppm) corresponding to the two methyl groups.
 - Aromatic Region: Analyze the complex splitting patterns in the aromatic region (approx. 7.0-8.0 ppm) to confirm the substitution pattern on the two phenyl rings.
 - Sulfonamide Protons: A broad singlet corresponding to the $-\text{SO}_2\text{NH}_2$ protons may be visible (its position is solvent and concentration-dependent).[12]

Fourier-Transform Infrared (FTIR) for Functional Group Analysis

Causality: FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum of **2-Methyl-Celecoxib** should show characteristic absorption bands for the N-H bonds of the sulfonamide, the S=O double bonds, and C-F bonds of the trifluoromethyl group.

Protocol: FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Mix ~1 mg of **2-Methyl-Celecoxib** with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder.
- Pellet Formation: Press the powder in a hydraulic press to form a thin, transparent pellet.
- Data Acquisition: Place the pellet in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands.

Functional Group	Expected Wavenumber (cm^{-1})
N-H Stretching (Sulfonamide)	3350 - 3250 (two bands)
Aromatic C-H Stretching	3100 - 3000
S=O Asymmetric & Symmetric Stretching	1350 - 1310 and 1170 - 1150
C-F Stretching (CF_3 group)	1300 - 1100 (strong, broad)
N-H Bending	~1560

Note: These are approximate ranges based on the known structure and comparison to Celecoxib spectra.[\[13\]](#)

Quantitative Analysis by RP-HPLC for Purity Determination

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical quality control for purity assessment and quantification.[\[14\]](#) A well-developed HPLC method can effectively separate **2-Methyl-Celecoxib** from its parent

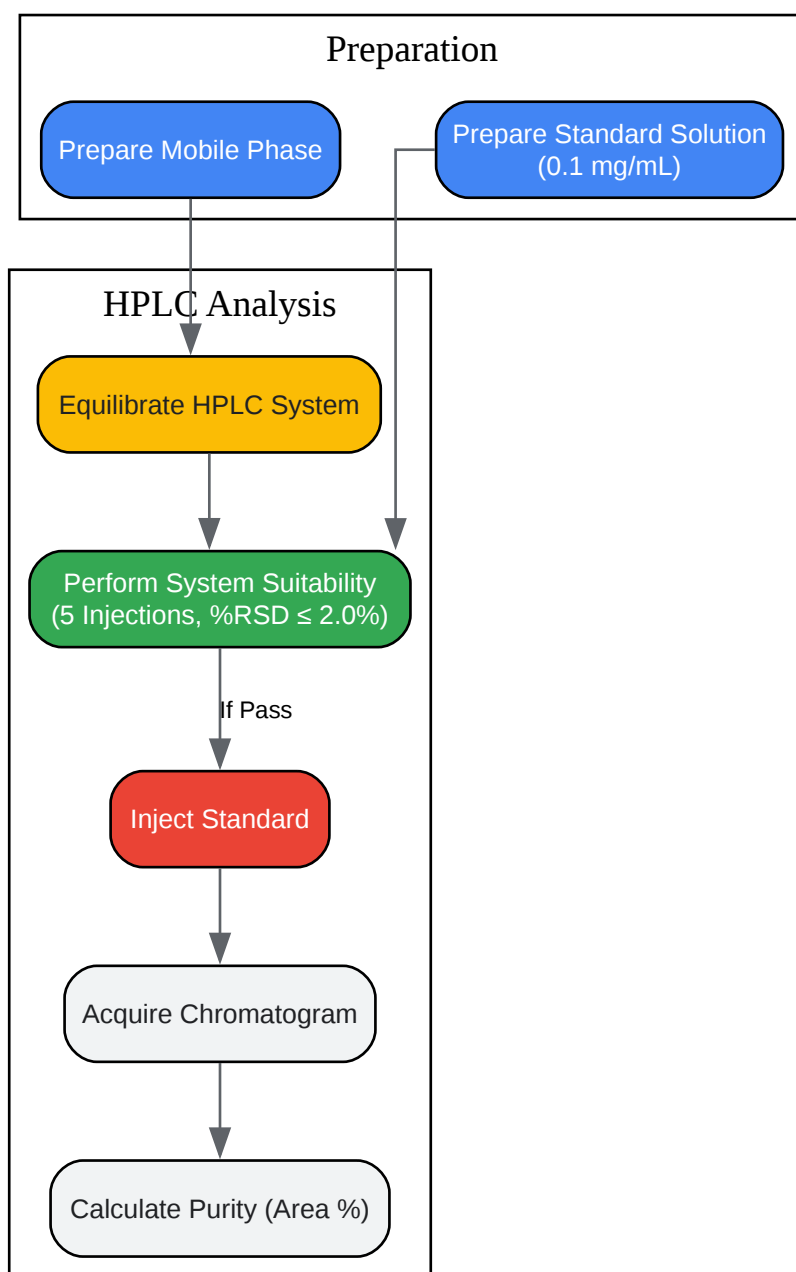
compound, Celecoxib, and other synthesis-related impurities, allowing for accurate purity determination. The method's success relies on optimizing parameters like the stationary phase (column), mobile phase composition, and detector wavelength to achieve adequate resolution between all potential components.

Protocol: Isocratic RP-HPLC Method for Purity Analysis

- Instrumentation and Materials:
 - HPLC system with UV detector.
 - Analytical balance.
 - Volumetric flasks and pipettes.
 - Syringe filters (0.45 μm).
 - **2-Methyl-Celecoxib** reference standard.
 - HPLC-grade acetonitrile and water.
 - Reagent-grade phosphate buffer components.
- Solutions Preparation:
 - Mobile Phase: Prepare a filtered and degassed mixture of phosphate buffer (pH 3.5) and acetonitrile in a 45:55 (v/v) ratio.[\[14\]](#)
 - Diluent: Use the mobile phase as the diluent.
 - Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of **2-Methyl-Celecoxib** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Chromatographic Conditions:

Parameter	Condition
Column	Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase	Phosphate Buffer (pH 3.5) : Acetonitrile (45:55 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	250 nm
Column Temperature	25°C
Injection Volume	20 µL

- System Suitability Test (SST):
 - Before analysis, perform five replicate injections of the Standard Solution.
 - Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be not more than 2.0%.
- Analysis Procedure:
 - Inject the Standard Solution.
 - Calculate the purity of the standard by dividing the main peak area by the total area of all peaks and multiplying by 100 (Area % method).



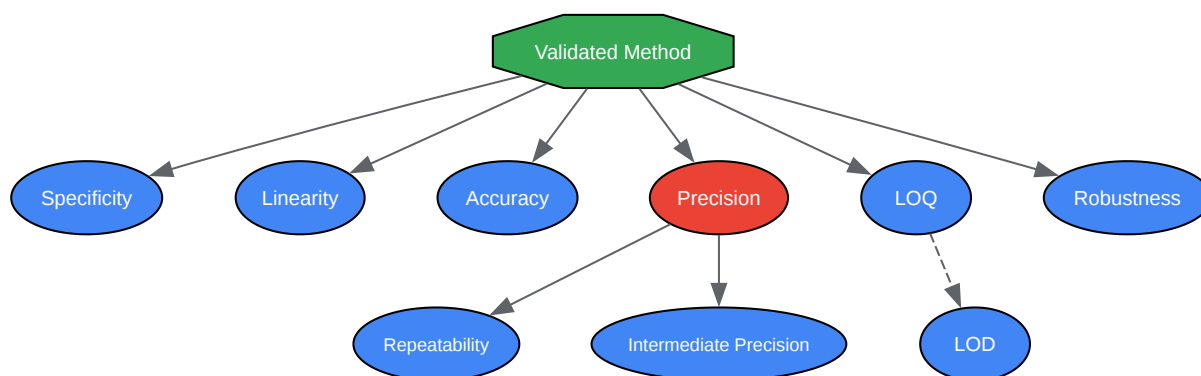
[Click to download full resolution via product page](#)

Caption: RP-HPLC workflow for purity analysis of **2-Methyl-Celecoxib**.

Principles of Analytical Method Validation

Any analytical protocol used for quality control must be validated to prove it is suitable for its intended purpose.[15][16] This ensures the method is reliable, reproducible, and accurate. The

validation should be performed according to ICH (International Conference on Harmonisation) guidelines.[17][18]



[Click to download full resolution via product page](#)

Caption: Interrelationship of key analytical method validation parameters.

Key Validation Parameters & Acceptance Criteria:

Parameter	Purpose	Typical Acceptance Criteria
Specificity	To ensure the signal is from the analyte only, without interference from impurities or matrix components.	Peak purity tests pass; resolution between adjacent peaks >1.5.[17]
Linearity	To demonstrate a proportional relationship between concentration and detector response over a defined range.	Correlation coefficient (r^2) \geq 0.999.
Accuracy	To measure the closeness of the experimental value to the true value (assessed by spike/recovery studies).	Recovery between 98.0% and 102.0%.[19]
Precision	To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst).	%RSD \leq 2.0% for assay; %RSD \leq 10.0% for low-level impurities.[17][19]
Limit of Quantitation (LOQ)	The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.	Signal-to-noise ratio \geq 10:1. [15]
Limit of Detection (LOD)	The lowest concentration of analyte that can be detected but not necessarily quantified.	Signal-to-noise ratio \geq 3:1.
Robustness	To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).	System suitability parameters remain within acceptance criteria.

Storage and Handling of the Analytical Standard

To maintain the integrity and purity of the **2-Methyl-Celecoxib** reference standard, proper storage and handling are essential.

- Storage: Store the solid material in a well-sealed container, protected from light, at controlled room temperature or under refrigeration as specified by the supplier.^[9]
- Handling: Use calibrated equipment for weighing and dispensing. Avoid cross-contamination.
- Solutions: Solutions of the standard should be freshly prepared. If storage is necessary, perform a stability study to determine the appropriate storage conditions and duration.

References

- Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). TGA. Retrieved February 10, 2026, from [\[Link\]](#)
- **2-Methyl-Celecoxib** | C₁₈H₁₆F₃N₃O₂S | CID 10069246. (n.d.). PubChem. Retrieved February 10, 2026, from [\[Link\]](#)
- Analytical method validation: A brief review. (2021). ResearchGate. Retrieved February 10, 2026, from [\[Link\]](#)
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Technobis. Retrieved February 10, 2026, from [\[Link\]](#)
- Validation of Impurity Methods, Part II. (2014). LCGC. Retrieved February 10, 2026, from [\[Link\]](#)
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2014). Molecules. Retrieved February 10, 2026, from [\[Link\]](#)
- CELECOXIB IN THE HORSE: ITS RECOVERY, MASS SPECTROMETRIC IDENTIFICATION, DISPOSITION AND MAJOR URINARY METABOLITES. (n.d.). Retrieved February 10, 2026, from [\[Link\]](#)

- Celecoxib Identification Methods. (2005). Acta Farm. Bonaerense. Retrieved February 10, 2026, from [\[Link\]](#)
- CELECOXIB. (n.d.). Organic Spectroscopy International. Retrieved February 10, 2026, from [\[Link\]](#)
- Development and validation of RP-HPLC method for the assay of Celecoxib capsule. (n.d.). Metfop. Retrieved February 10, 2026, from [\[Link\]](#)
- A selective and sensitive LC-MS/MS method for the simultaneous determination of twopotential genotoxic impurities in celecoxib. (2017). SciSpace. Retrieved February 10, 2026, from [\[Link\]](#)
- A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. (2011). SciSpace. Retrieved February 10, 2026, from [\[Link\]](#)
- FTIR of the polymers. (n.d.). ResearchGate. Retrieved February 10, 2026, from [\[Link\]](#)
- Selective RP-HPLC Determination of Celecoxib in Capsules. (2006). Asian Journal of Chemistry. Retrieved February 10, 2026, from [\[Link\]](#)
- Celecoxib 2-methyl analogue. (n.d.). Molsyns. Retrieved February 10, 2026, from [\[Link\]](#)
- Celecoxib | C₁₇H₁₄F₃N₃O₂S | CID 2662. (n.d.). PubChem. Retrieved February 10, 2026, from [\[Link\]](#)
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2014). ResearchGate. Retrieved February 10, 2026, from [\[Link\]](#)
- Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. (2020). Molecules. Retrieved February 10, 2026, from [\[Link\]](#)
- Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. (2004). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 10, 2026, from

[\[Link\]](#)

- Celecoxib 2 methyl analog | CAS 170569-99-0. (n.d.). Veeprho. Retrieved February 10, 2026, from [\[Link\]](#)
- Celecoxib-impurities. (n.d.). Pharmaffiliates. Retrieved February 10, 2026, from [\[Link\]](#)
- separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. (2013). Farmacia Journal. Retrieved February 10, 2026, from [\[Link\]](#)
- Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2024). MDPI. Retrieved February 10, 2026, from [\[Link\]](#)
- Celecoxib. (n.d.). Wikipedia. Retrieved February 10, 2026, from [\[Link\]](#)
- FTIR studies on differential intermolecular association in crystalline and amorphous states of structurally related non-steroidal anti-inflammatory drugs. (2009). Molecular Pharmaceutics. Retrieved February 10, 2026, from [\[Link\]](#)
- Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2024). ResearchGate. Retrieved February 10, 2026, from [\[Link\]](#)
- Product ion mass spectra of (a) celecoxib (m/z 380.0 → 315.9, scan...). (n.d.). ResearchGate. Retrieved February 10, 2026, from [\[Link\]](#)
- FTIR spectra of (A) celecoxib, (B) PVP-K30, (C) 1:2 solid dispersion,... (n.d.). ResearchGate. Retrieved February 10, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-Methyl-Celecoxib | CymitQuimica \[cymitquimica.com\]](#)
- [2. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Celecoxib - Wikipedia \[en.wikipedia.org\]](#)
- [4. selectscience.net \[selectscience.net\]](#)
- [5. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. 2-Methyl-Celecoxib | C18H16F3N3O2S | CID 10069246 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. veeprho.com \[veeprho.com\]](#)
- [8. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [9. Celecoxib 2-Methyl Analog CAS#: 170569-99-0 \[m.chemicalbook.com\]](#)
- [10. scispace.com \[scispace.com\]](#)
- [11. latamjpharm.org \[latamjpharm.org\]](#)
- [12. ORGANIC SPECTROSCOPY INTERNATIONAL: CELECOXIB \[orgspectroscopyint.blogspot.com\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [14. farmaciajournal.com \[farmaciajournal.com\]](#)
- [15. wjarr.com \[wjarr.com\]](#)
- [16. Analytical Method Validation \(AMV\) in Pharmaceuticals | Pharmaguideline \[pharmaguideline.com\]](#)
- [17. sps.nhs.uk \[sps.nhs.uk\]](#)
- [18. alfredo-static-files.s3.amazonaws.com \[alfresco-static-files.s3.amazonaws.com\]](#)
- [19. metfop.edu.in \[metfop.edu.in\]](#)
- [To cite this document: BenchChem. \[analytical standards for 2-Methyl-Celecoxib\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3109170/docs#analytical-standards-for-2-methyl-celecoxib\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)